Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-
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Overview
Description
Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)- is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a trimethylsilyl group attached at the 7th position. The trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with an appropriate diazo compound in the presence of a catalyst, followed by the introduction of the trimethylsilyl group using trimethylsilyl chloride and a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of automated systems and real-time monitoring can further improve the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, organometallic compounds; reactions may require catalysts and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)-. These derivatives can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different reactivity and applications.
Pyrazolo[3,4-b]pyridine: A related compound with a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[1,5-a]pyrazine: A compound with a pyrazole ring fused to a pyrazine ring, exhibiting distinct chemical properties.
Uniqueness
Pyrazolo[1,5-a]pyridine, 7-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further distinguish it from similar compounds.
Properties
CAS No. |
143307-86-2 |
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Molecular Formula |
C10H14N2Si |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
trimethyl(pyrazolo[1,5-a]pyridin-7-yl)silane |
InChI |
InChI=1S/C10H14N2Si/c1-13(2,3)10-6-4-5-9-7-8-11-12(9)10/h4-8H,1-3H3 |
InChI Key |
IZRQCBCQOKYVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=CC=NN21 |
Origin of Product |
United States |
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